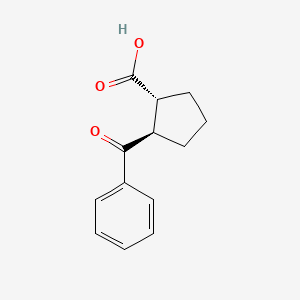

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID

Description

TRANS-2-benzoylcyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a benzoyl group at the trans-2 position and a carboxylic acid substituent at the 1-position. These compounds are typically synthesized via methods involving cyclopentanone cyanohydrin intermediates, followed by dehydration and hydrolysis steps . The trans configuration is critical for biological activity, as seen in analogs like 1-amino-2-hydroxycyclopentanecarboxylic acid, which mimics serine and threonine in protein interactions .

Properties

IUPAC Name |

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an alkyl group or through hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts may be employed to enhance the efficiency and selectivity of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the benzoyl group can yield cyclopentane derivatives with hydroxyl groups.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxycyclopentane derivatives.

Substitution: Esters and amides of this compound.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- Trans-2-benzoylcyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity.

-

Chiral Resolution

- The compound is utilized in chiral resolution processes, where it can be involved in the separation of enantiomers. This is crucial for developing optically pure drugs, as many pharmaceutical agents require specific stereochemistry for efficacy.

- Analytical Chemistry

- Biological Studies

Case Study 1: Chiral Separation

A study focused on the resolution of racemic mixtures involving this compound demonstrated its effectiveness as a resolving agent. The use of specific resolving agents resulted in high enantiomeric excess, showcasing its utility in obtaining pure enantiomers necessary for drug development.

| Sample Type | R-Enantiomer (%) | S-Enantiomer (%) |

|---|---|---|

| Crude Cake | 70.15 | 29.84 |

| First Purified Cake | 79.44 | 20.55 |

| Second Purified Cake | 94.45 | 5.54 |

This table illustrates the increasing purity levels achieved through successive purification steps .

Case Study 2: Pharmaceutical Synthesis

This compound has been employed in synthesizing novel anti-inflammatory agents. Research indicated that modifications to the benzoyl group could enhance anti-inflammatory activity while maintaining low toxicity levels.

Toxicological Insights

Research has highlighted the importance of understanding the toxicological profiles of compounds like this compound. Studies have suggested that similar aryl alkanoates possess low local toxicity and no significant systemic toxicity, which is vital for their application in pharmaceuticals .

Mechanism of Action

The mechanism of action of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins.

Comparison with Similar Compounds

Cyclopentane-Based Analogs

- TRANS-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-79-9): Molecular Formula: C₁₄H₁₆O₃; MW: 232.25. Substituent: Methyl group at the benzoyl ring’s 2-position. Applications: Potential intermediate in drug synthesis due to its compact structure and moderate lipophilicity (XLogP3 ~2.1 in similar compounds) .

- TRANS-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-86-8): Molecular Formula: C₁₄H₁₃NO₃; MW: 243.24. Substituent: Electron-withdrawing cyano group at the benzoyl 3-position.

Cyclohexane-Based Analogs

- 2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid (CAS 35033-79-5):

Substituent Effects on Physicochemical Properties

*XLogP3 estimated based on structural analogs.

- Ethyl vs.

- Electron-Withdrawing Groups: Cyano (CAS 733740-86-8) and methoxy (CAS 732253-60-0) groups alter electronic profiles, affecting reactivity in nucleophilic acyl substitution reactions .

Stereochemical Considerations

- Cis vs. Trans Isomerism: Cis-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732251-96-6) exhibits distinct spatial arrangement compared to trans isomers, impacting chiral recognition in enzyme-binding sites . Trans isomers (e.g., CAS 733740-79-9) are often prioritized in drug design for their mimicry of natural amino acid conformations, as seen in 1-amino-2-hydroxycyclopentanecarboxylic acid’s serine/threonine analog behavior .

Biological Activity

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid functional group. Its molecular formula is CHO, and it possesses distinct physical properties that influence its biological interactions.

Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The MTT assay has been employed to evaluate the viability of tumor cells upon exposure to this compound. The results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including:

| Cell Line | CC50 (µM) | % Inhibition |

|---|---|---|

| A549 | 25 | 75 |

| SK-BR-3 | 30 | 70 |

| Jurkat | 20 | 80 |

| COLO201 | 15 | 85 |

These findings suggest that this compound may act as a promising candidate for further development as an anticancer agent, particularly due to its selective action against certain tumor types .

The mechanism through which this compound exerts its cytotoxic effects involves interference with the cell cycle. Flow cytometry analysis has shown that treatment with the compound leads to cell cycle arrest in the G1 phase, with subsequent effects on DNA synthesis and cellular proliferation. This suggests that the compound may inhibit key processes necessary for cancer cell survival and replication .

Biocatalytic Applications

In addition to its antitumor properties, this compound has been investigated for its potential as a substrate in biocatalytic reactions. Research indicates that carboxylic acid reductases (CARs) can effectively reduce this compound under mild conditions, transforming it into valuable aldehyde products. This biotransformation process utilizes ATP and NADPH as cofactors, showcasing the compound's versatility in synthetic biology applications .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various derivatives of benzoylcyclopentane compounds, including this compound. The results highlighted its significant inhibition of tumor growth in vitro, particularly against breast cancer and leukemia cell lines. The study concluded that further structural modifications could enhance its potency and selectivity .

Study 2: Biocatalytic Reduction

Another investigation focused on the enzymatic reduction of this compound using purified CARs from different bacterial strains. The study demonstrated high conversion rates to aldehyde derivatives, indicating the compound's suitability as a substrate for biocatalysis. This research opens avenues for utilizing this compound in green chemistry applications .

Q & A

Q. What are the optimal synthetic routes for preparing TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID?

Methodological Answer: The synthesis typically involves coupling reactions, such as amidation or esterification, to introduce the benzoyl group to the cyclopentane backbone. For example, describes a protocol where a similar cyclopentane-carboxylic acid derivative was synthesized using methanol and N,N-dimethylformamide as solvents, with potassium carbonate as a base to drive the reaction . Key steps include:

- Purification : Column chromatography or recrystallization to isolate the trans-isomer.

- Characterization : Use of LCMS (e.g., m/z 803.1 [M+H]+) and HPLC retention time analysis (e.g., 1.03 minutes under SMD-FA05 conditions) to confirm purity .

Q. How can researchers validate the identity and purity of the compound?

Methodological Answer: Follow the guidelines in for new compound validation:

- Spectroscopic Data : Combine -/-NMR to confirm stereochemistry and functional groups. For example, provides InChIKey and SMILES notations to verify structural integrity .

- Chromatography : Use HPLC (e.g., C18 reverse-phase column) with retention time matching reference standards .

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios to ensure >95% purity .

Q. What solvents and bases are effective in minimizing by-products during synthesis?

Methodological Answer: highlights methanol and DMF as effective solvents for cyclopentane-carboxylic acid derivatives, with potassium carbonate (KCO) as a mild base to avoid side reactions like hydrolysis . Optimize molar ratios (e.g., 3:1 base-to-substrate) to enhance yield.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for stereoisomeric mixtures?

Methodological Answer:

- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers. notes LogP (3.02) and PSA (54.37) values as indicators of stereochemical differences .

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to identify dominant conformers .

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Q. What strategies improve stereochemical control during benzoylation of the cyclopentane ring?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor the trans-configuration.

- Temperature Control : Lower reaction temperatures (<0°C) reduce epimerization, as seen in ’s protocols for similar cyclopentane derivatives .

Q. How can computational methods predict physicochemical properties for biological assay optimization?

Methodological Answer:

- LogP/PSA Calculations : Tools like ChemAxon or Schrödinger Suite predict solubility and membrane permeability. reports experimental LogP (3.02) vs. calculated values to validate models .

- MD Simulations : Simulate solvation dynamics in aqueous buffers to address solubility issues noted in (e.g., boiling point 205.5°C) .

Q. How should researchers handle contradictions between theoretical and observed melting points?

Methodological Answer:

- Impurity Analysis : Re-run DSC/TGA to detect polymorphic forms or solvates. highlights a melting point range of 37-38°C, suggesting potential impurities if deviations occur .

- Recrystallization Optimization : Test solvents like ethyl acetate/hexane to isolate pure crystalline forms .

Data Interpretation & Replication

Q. What methodologies ensure reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Detailed Supplemental Information : Follow ’s guidelines to document reaction conditions (e.g., stirring speed, inert atmosphere) and characterization data in supplementary files .

- Batch-to-Batch Analysis : Use LCMS (e.g., m/z 803.1 [M+H]+) to verify consistency across syntheses .

Q. How can researchers address low yields in large-scale syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.